molecular formula C11H16N2O2S B2946067 1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine CAS No. 927996-19-8

1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine

Cat. No.: B2946067
CAS No.: 927996-19-8
M. Wt: 240.32
InChI Key: HRSCHLVSAOQFEQ-UHFFFAOYSA-N
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Description

1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the ethylsulfonyl group and the tetrahydroquinoline core in its structure makes it an interesting subject for research and development.

Scientific Research Applications

1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Preparation Methods

The synthesis of 1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine can be achieved through several synthetic routes. One common method involves the reaction of 1,2,3,4-tetrahydroquinoline with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically takes place under reflux conditions, and the product is purified through recrystallization or column chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The ethylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

    Major Products: The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted tetrahydroquinolines.

Mechanism of Action

The mechanism of action of 1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine involves its interaction with molecular targets such as enzymes and receptors. The ethylsulfonyl group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of the target. The tetrahydroquinoline core can interact with hydrophobic pockets, enhancing binding affinity and specificity. These interactions can modulate various biochemical pathways, resulting in the compound’s biological effects.

Comparison with Similar Compounds

1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine can be compared with other similar compounds such as:

    1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine: This compound has a methylsulfonyl group instead of an ethylsulfonyl group, which may affect its reactivity and binding properties.

    1-(Ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-6-amine: The isoquinoline core provides a different structural framework, potentially altering its biological activity.

    1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-ol: The presence of a hydroxyl group instead of an amine group can influence its chemical reactivity and solubility.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-2-16(14,15)13-7-3-4-9-8-10(12)5-6-11(9)13/h5-6,8H,2-4,7,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSCHLVSAOQFEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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